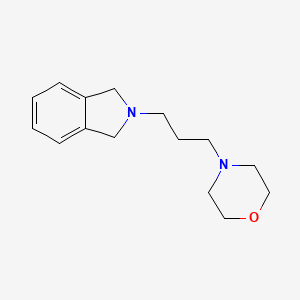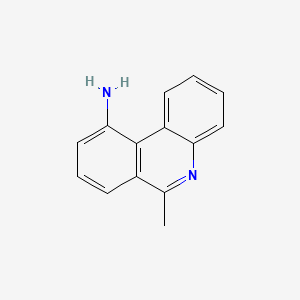
6-Methyl-10-phenanthridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-10-phenanthridinamine is a heterocyclic aromatic amine with the molecular formula C14H12N2. It is part of the phenanthridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-10-phenanthridinamine typically involves the cyclization of aryl amines onto N-tethered arynes under mild conditions. A new o-silylaryl triflate precursor has been developed to increase reactivity and enable both electron-rich and electron-poor aryl amines to undergo cyclization . This method provides a high yield and regioselectivity.
Industrial Production Methods: Industrial production of this compound often employs the Bischler–Napieralski reaction, photochemical cyclizations, and microwave-assisted cyclizations. These methods are preferred due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-10-phenanthridinamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as dichromate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration under specific conditions.
Common Reagents and Conditions:
Oxidation: Dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Phenanthridinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated phenanthridinamine derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-10-phenanthridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of functional materials due to its high charge mobility.
Mecanismo De Acción
The mechanism of action of 6-Methyl-10-phenanthridinamine involves its interaction with specific molecular targets and pathways. It is known to bind to DNA and interfere with its replication and transcription processes, making it a potential candidate for anticancer therapies. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of pathogens .
Comparación Con Compuestos Similares
Phenanthridine: Shares the core structure but lacks the methyl and amine groups.
10-Phenanthridinamine: Similar structure but without the methyl group at the 6th position.
Uniqueness: 6-Methyl-10-phenanthridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6th position and amine group at the 10th position enhance its reactivity and interaction with biological targets, making it more effective in certain applications compared to its analogs .
Propiedades
Número CAS |
5423-70-1 |
|---|---|
Fórmula molecular |
C14H12N2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
6-methylphenanthridin-10-amine |
InChI |
InChI=1S/C14H12N2/c1-9-10-6-4-7-12(15)14(10)11-5-2-3-8-13(11)16-9/h2-8H,15H2,1H3 |
Clave InChI |
VAPUUTKGROVHHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C3=C1C=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol](/img/structure/B14745811.png)
![N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B14745823.png)
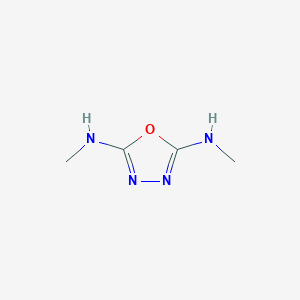
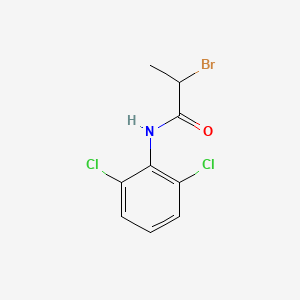
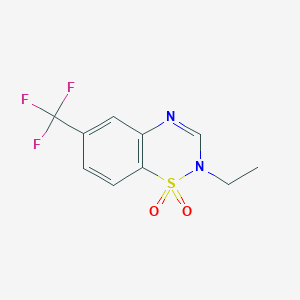
![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
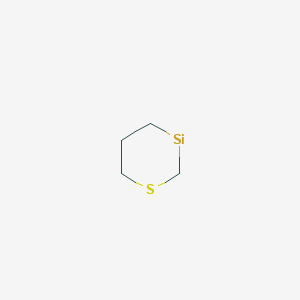
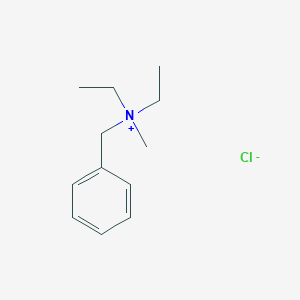

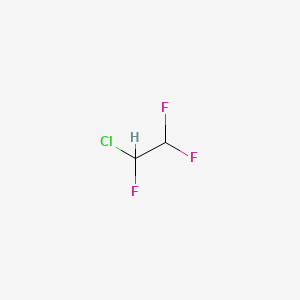
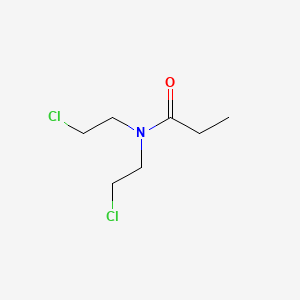
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
